molecular formula C21H17NO2 B11489384 1-(1-Benzofuran-2-yl)-3-(naphthalen-2-ylamino)propan-1-one

1-(1-Benzofuran-2-yl)-3-(naphthalen-2-ylamino)propan-1-one

Cat. No.: B11489384
M. Wt: 315.4 g/mol
InChI Key: BGJSBVHWFHCCTH-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-3-[(naphthalen-2-yl)amino]propan-1-one is an organic compound that features a benzofuran ring and a naphthalene ring connected by a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-2-yl)-3-[(naphthalen-2-yl)amino]propan-1-one typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Amination: The naphthalene ring is introduced through an amination reaction, where naphthylamine is reacted with the benzofuran derivative.

    Propanone Chain Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-yl)-3-[(naphthalen-2-yl)amino]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or naphthalene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-3-[(naphthalen-2-yl)amino]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-3-[(naphthalen-2-yl)amino]propan-1-one involves its interaction with specific molecular targets and pathways. The benzofuran and naphthalene rings may interact with biological macromolecules, such as proteins or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalen-2-yl-propan-1-one: This compound shares the naphthalene and propanone components but lacks the benzofuran ring.

    1-(Benzofuran-2-yl)ethanol: This compound features the benzofuran ring but has an ethanol group instead of the naphthalene and propanone components.

Uniqueness

1-(1-Benzofuran-2-yl)-3-[(naphthalen-2-yl)amino]propan-1-one is unique due to the combination of the benzofuran and naphthalene rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-3-(naphthalen-2-ylamino)propan-1-one

InChI

InChI=1S/C21H17NO2/c23-19(21-14-17-7-3-4-8-20(17)24-21)11-12-22-18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13-14,22H,11-12H2

InChI Key

BGJSBVHWFHCCTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCCC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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